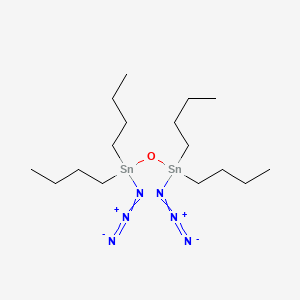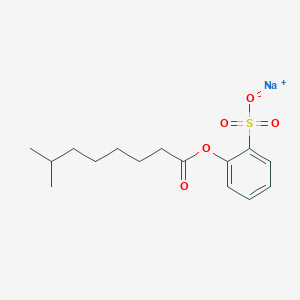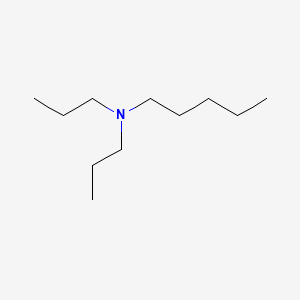![molecular formula C7H6BrN3O B12655611 (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to an imidazo[1,2-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the bromination of imidazo[1,2-a]pyrazine followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: NaN3, NaSR
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: De-brominated imidazo[1,2-a]pyrazine
Substitution: Azide or thiol derivatives
Aplicaciones Científicas De Investigación
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- (6-Bromoimidazo[1,2-a]pyrazin-2-amine)
- (Imidazo[1,2-a]pyrazin-6-yl)ureas
Uniqueness
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the imidazo[1,2-a]pyrazine core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
(6-bromoimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-11-2-5(4-12)10-7(11)1-9-6/h1-3,12H,4H2 |
Clave InChI |
XRLVVJXWSSPBMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2N1C=C(N=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


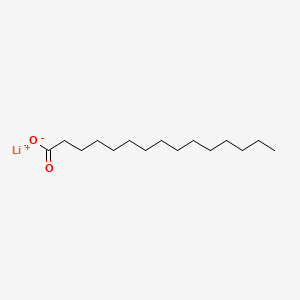
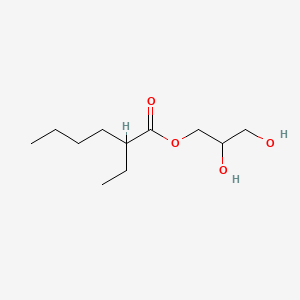


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)






